molecular formula C25H32N2O4S B2473931 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 922024-43-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2473931
CAS No.: 922024-43-9
M. Wt: 456.6
InChI Key: HRWVPYKRURIYCY-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a potent and highly selective inhibitor of the tankyrase enzymes TNKS1 and TNKS2. This compound was developed as a key pharmacological tool to disrupt the Wnt/β-catenin signaling pathway , a crucial pathway implicated in cell proliferation, stem cell renewal, and tissue homeostasis. By potently inhibiting tankyrase, this molecule prevents the poly-ADP-ribosylation and subsequent degradation of AXIN, a critical component of the β-catenin destruction complex. This action leads to the stabilization of AXIN and the effective suppression of β-catenin-mediated transcriptional activity. Its primary research value lies in its application in oncology research, particularly in the study of colorectal, liver, and other cancers driven by aberrant Wnt signaling. Researchers utilize this inhibitor to elucidate the complex roles of tankyrases in telomere maintenance, glucose metabolism, and cellular transformation . The distinctive 5-allyl substitution on the tetrahydrobenzo[b][1,4]oxazepinone core is noted for contributing to its enhanced selectivity profile compared to earlier-generation tankyrase inhibitors, making it a superior compound for probing specific tankyrase functions without cross-reactivity with other PARP family members. It serves as an essential reagent for validating tankyrase as a therapeutic target and for investigating novel cancer treatment strategies.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O4S/c1-9-12-27-21-13-20(10-11-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h9-11,13,26H,1,12,14H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWVPYKRURIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for various therapeutic effects.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.4 g/mol
  • Structural Characteristics : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research has indicated that it may act on enzyme systems involved in metabolic processes and cellular signaling pathways.

Key Activities :

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to steroid metabolism.
  • Antiproliferative Effects : Some analogs have shown potential antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition :
    • A study evaluating various compounds for their inhibitory effects on 17β-HSD3 found that the synthesized compounds exhibited significant biological activity. The most potent analogs demonstrated IC50 values in the nanomolar range, indicating strong inhibition of this enzyme .
  • Anticancer Activity :
    • In vitro testing against various cancer cell lines has shown that compounds structurally similar to N-(5-allyl...) exhibit cytotoxicity. For example, one study reported a derivative with an IC50 value of 10 nM against the CCRF-CEM leukemia cell line .
  • In Silico Studies :
    • Computational docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression and steroidogenesis. These studies support the hypothesis that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (nM)Target
N-(5-allyl...)C22H24N2O470017β-HSD3
Benzylamine DerivativeC19H26N2O3900Various Cancer Lines
Other AnalogC20H22N2O510CCRF-CEM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogs sharing core heterocycles or substituent motifs.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Pharmacological Relevance
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide Benzo[b][1,4]oxazepine (7-membered) Allyl, 3,3-dimethyl, pentamethylbenzenesulfonamide Multi-step nucleophilic substitution and cyclization (exact protocol unspecified) Potential kinase inhibitor or protease modulator (hypothesized)
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives [from ] Benzo[b][1,4]oxazin (6-membered) Oxadiazole, phenyl, acetic acid SN2 reaction with Cs₂CO₃ in DMF, room temperature Antimicrobial or anti-inflammatory agents (reported)

Key Findings:

Core Heterocycle Differences: The 7-membered oxazepine core in the target compound allows greater conformational adaptability compared to the 6-membered oxazin ring in ’s derivatives. This flexibility may enhance binding to larger enzyme pockets but reduce metabolic stability .

Synthetic Complexity :

  • The target compound’s synthesis likely requires advanced regioselective functionalization of the oxazepine ring, contrasting with the straightforward SN2 coupling used for oxadiazole derivatives in .

Biological Activity :

  • While highlights oxadiazole-containing analogs for antimicrobial applications, the pentamethylbenzenesulfonamide group in the target compound suggests a divergent mechanism, possibly targeting allosteric sites in kinases or nuclear receptors.

Q & A

Q. What strategies mitigate batch variability in biological assay results?

  • Methodological Answer :
  • Strict QC Protocols : Enforce HPLC purity thresholds (>98%) and Karl Fischer titration for moisture control.
  • Normalization : Use internal standards (e.g., tamoxifen for cytotoxicity assays) to correct for inter-experimental variability.
  • Blinded Replication : Assign multiple researchers to repeat assays independently to identify operator-dependent errors .

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